molecular formula C19H28N2O B6170078 rac-3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine CAS No. 2639390-42-2

rac-3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine

Cat. No.: B6170078
CAS No.: 2639390-42-2
M. Wt: 300.4
InChI Key:
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Description

Rac-3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine is a complex organic compound. Its structure comprises a piperidine ring, an indene moiety, and a propylamine chain. The compound exhibits a broad range of interesting chemical behaviors and finds applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine typically involves multiple steps starting from basic organic molecules. A possible synthetic route is as follows:

  • Formation of Indene Derivative: : The indene derivative can be synthesized through Friedel-Crafts alkylation reactions.

  • Piperidine Derivative Synthesis: : The piperidine ring is formed using reductive amination or other cyclization methods.

  • Coupling Reactions: : The final compound is assembled by coupling the indene derivative with the piperidine derivative through amide or imine formation followed by reduction.

Industrial Production Methods

Industrial production of this compound would focus on optimizing each synthetic step for yield, purity, and cost. This might involve developing catalytic processes, using green chemistry principles, and ensuring efficient scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.

  • Reduction: : Can be reduced using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitutions, particularly at the amine or carbonyl groups.

Common Reagents and Conditions Used

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halides, nucleophiles such as amines or alkoxides.

Major Products Formed from These Reactions

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis, particularly in the creation of complex molecules for drug development.

Biology

Studied for its potential interactions with biological receptors and enzymes due to its unique structure.

Medicine

Explored for its potential as a pharmaceutical compound, particularly in neuropharmacology due to its piperidine and indene components.

Industry

Utilized in the development of advanced materials, potentially including polymers and resins.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its piperidine ring suggests potential binding to neural receptors, while the indene moiety might influence its overall binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness

  • The presence of both piperidine and indene groups gives it unique pharmacological properties.

Similar Compounds

  • 3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-2-yl]propan-1-amine

  • 3-[(2S,3S)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine: These compounds share structural similarities but may differ in specific activity and binding properties due to variations in stereochemistry and functional groups.

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Properties

CAS No.

2639390-42-2

Molecular Formula

C19H28N2O

Molecular Weight

300.4

Purity

95

Origin of Product

United States

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